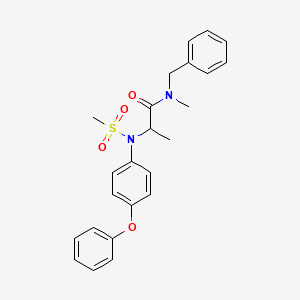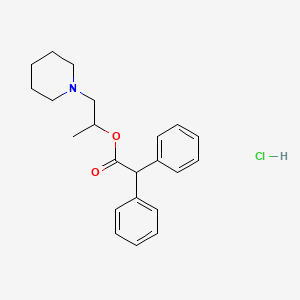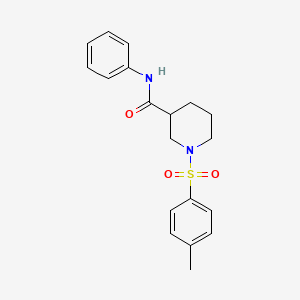![molecular formula C12H10F3N3O2S B4016018 2-phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4016018.png)
2-phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide
Übersicht
Beschreibung
2-phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide is a useful research compound. Its molecular formula is C12H10F3N3O2S and its molecular weight is 317.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.04458223 g/mol and the complexity rating of the compound is 364. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
1. Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves multi-step reactions starting from readily available precursors. One of the common methods begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting a suitable hydrazine derivative with a carbon disulfide source in the presence of a base. The resulting intermediate is then reacted with a trifluoromethylating agent to introduce the trifluoromethyl group. Subsequently, the phenoxy group is introduced through nucleophilic aromatic substitution, and the final product is obtained by amidation with a propanoic acid derivative.
2. Industrial Production Methods: Industrial production of this compound may utilize continuous flow chemistry to enhance efficiency and yield. Automation and optimization of reaction parameters, such as temperature, pressure, and reaction time, are crucial for scaling up the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to ensure high purity of the final product.
Analyse Chemischer Reaktionen
1. Types of Reactions: 2-Phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Due to the presence of the thiadiazole ring and the phenoxy group, it exhibits unique reactivity patterns.
2. Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride, yielding amines or alcohol derivatives.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions with suitable nucleophiles under mild conditions, typically using basic catalysts like sodium hydroxide or potassium carbonate.
3. Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and alcohol derivatives.
Substitution Products: Derivatives with various nucleophiles replacing the phenoxy group.
Wissenschaftliche Forschungsanwendungen
2-Phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide finds applications in diverse scientific research fields:
1. Chemistry: The compound's unique reactivity makes it a valuable intermediate in organic synthesis
2. Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules opens avenues for drug discovery and development.
3. Medicine: Preliminary studies suggest that this compound exhibits bioactive properties, such as anti-inflammatory and antimicrobial activities. Further research is needed to explore its therapeutic potential.
4. Industry: The compound's stability and reactivity make it suitable for use in industrial processes, including the development of agrochemicals and functional materials.
Wirkmechanismus
The exact mechanism of action of 2-Phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide is still under investigation. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group is known to enhance the compound's lipophilicity, facilitating its penetration into biological membranes and improving its binding affinity to target proteins. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparing 2-Phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide with other similar compounds highlights its unique features. Similar compounds include:
2-Phenoxy-N-(1,3,4-thiadiazol-2-yl)propanamide: This compound lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-Phenoxy-N-[5-(methyl)-1,3,4-thiadiazol-2-yl]propanamide:
2-Phenoxy-N-[5-(chloro)-1,3,4-thiadiazol-2-yl]propanamide: The chloro group introduces different electronic and steric effects, leading to distinct chemical behavior and biological activity.
This compound stands out due to the presence of the trifluoromethyl group, which imparts unique physicochemical properties and enhances its potential for various applications.
Conclusion:
This compound is a compound of significant interest in the fields of chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a versatile building block for the synthesis of complex molecules and a promising candidate for various scientific research applications. Further studies are needed to fully understand its mechanism of action and explore its therapeutic potential.
Eigenschaften
IUPAC Name |
2-phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2S/c1-7(20-8-5-3-2-4-6-8)9(19)16-11-18-17-10(21-11)12(13,14)15/h2-7H,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNINYSLIEXVMMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NN=C(S1)C(F)(F)F)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methylphenyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B4015935.png)
![3-(3,4-dimethylphenyl)-7-[(5-methyl-2-furyl)methylene]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4015943.png)
![2-[2-methoxy-4-(7-methyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)phenoxy]acetic acid](/img/structure/B4015946.png)
![N-[(8-Hydroxy-5-nitroquinolin-7-YL)[4-(propan-2-YL)phenyl]methyl]cyclohexanecarboxamide](/img/structure/B4015958.png)

![2,4-dichloro-N-{2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}benzamide](/img/structure/B4015975.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4015977.png)
![5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-3-(2-cyclohexylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4015985.png)


![3-nitro-4-piperidin-1-yl-N-[1-(4-propan-2-ylphenoxy)propan-2-yl]benzamide](/img/structure/B4015997.png)
![7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B4016003.png)
![6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B4016030.png)
![1,3-bis(4-methylphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B4016034.png)
